

# Structural Elucidation and Crystallographic Profiling of N-(4-Chlorophenyl)-4-methylbenzamide

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## Compound of Interest

Compound Name:	<i>N</i> -(4-chlorophenyl)-4-methylbenzamide
CAS No.:	33667-89-9
Cat. No.:	B1606019

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## Introduction: The Strategic Value of N-(Aryl)amides

In the landscape of structure-based drug design (SBDD), the N-(aryl)amide scaffold is a privileged pharmacophore. It serves as the structural backbone for numerous kinase inhibitors, agricultural fungicides, and anti-inflammatory agents. Understanding the precise 3D conformation and supramolecular assembly of these molecules is critical for predicting target binding affinity and solid-state stability.

This technical guide provides an in-depth crystallographic analysis of a model compound, **N-(4-chlorophenyl)-4-methylbenzamide** (C<sub>14</sub>H<sub>12</sub>ClNO). By dissecting its [1](#) [1], we can extract fundamental principles regarding steric hindrance, thermal disorder, and hydrogen-bond-driven self-assembly.

## Crystallographic Data and Molecular Geometry

The physical properties of an active pharmaceutical ingredient (API) are fundamentally dictated by its crystal lattice. **N-(4-chlorophenyl)-4-methylbenzamide** crystallizes in the triclinic system.

## Quantitative Structural Parameters

The following tables summarize the core crystallographic parameters and geometric features derived from the SCXRD analysis at 295 K.

Table 1: Unit Cell and Data Collection Parameters

Parameter	Value	Causality / Significance
Chemical Formula	C <sub>14</sub> H <sub>12</sub> ClNO	2 [2].
Crystal System	Triclinic	Indicates low symmetry, typical for asymmetric organic molecules maximizing packing efficiency.
Space Group	P-1	Centrosymmetric packing; molecules pair up to cancel out macroscopic dipole moments.
Unit Cell Axes (Å)	a = 5.3837(3), b = 7.7382(5), c = 15.0551(8)	The short a-axis corresponds to the primary hydrogen-bonding propagation vector.
Unit Cell Angles (°)	α = 83.146(5), β = 80.436(4), γ = 89.527(5)	Deviation from 90° allows tight interlocking of the bulky chlorophenyl rings.
Volume / Z	614.03(6) Å <sup>3</sup> / 2	Two molecules per unit cell (Z=2) is the standard thermodynamic minimum for P-1.

Table 2: Key Geometric and Conformational Features

Structural Feature	Measurement	Structural Implication
Aromatic Dihedral Angle	59.25(5)°	Balances resonance stabilization (favoring 0°) against steric clash of ortho-protons.
Amide Core Twist	30.85(8)° & 28.90(9)°	The central –NH–C(=O)– group is non-planar to the rings, increasing solubility.
Methyl Group Occupancy	0.50 / 0.50 (Disordered)	High thermal energy at 295 K overcomes the rotational barrier of the C-C bond.

## The Causality of Conformation and Disorder

In a vacuum, the N-(aryl)amide system prefers a planar geometry to maximize  $\pi$ -electron delocalization across the entire molecule. However, in the solid state, the molecule exhibits a dihedral angle of 59.25° between the two aromatic rings. This torsion is a direct physical compromise: it minimizes the severe steric repulsion between the ortho-hydrogens of the phenyl rings and the central amide protons/carbonyl oxygen, while still maintaining sufficient conjugation to stabilize the molecule.

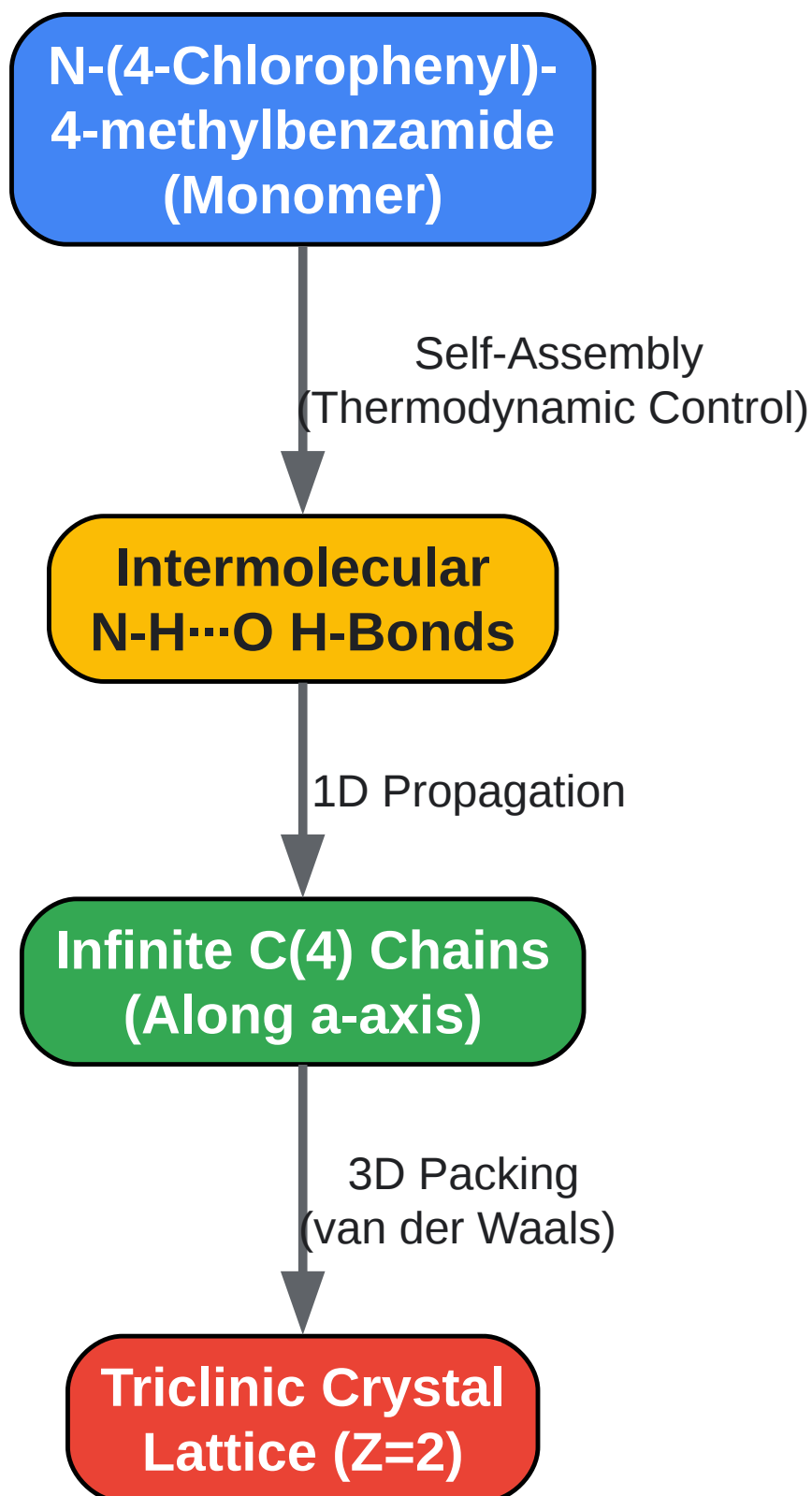
Furthermore, the para-methyl group on the benzoyl moiety exhibits a 50:50 positional disorder. Because the SCXRD data was collected at room temperature (295 K), the thermal energy (kBT) in the lattice is sufficient to overcome the rotational energy barrier of the terminal C-CH<sub>3</sub> bond. If this crystal were cooled to cryogenic temperatures (e.g., 100 K), this dynamic disorder would likely freeze out into a single, static conformation.

## Supramolecular Assembly: The C(4) Chain Motif

The macroscopic properties of a crystal (such as its morphology and dissolution rate) are governed by its intermolecular interactions. In **N-(4-chlorophenyl)-4-methylbenzamide**, the dominant interaction is the N—H···O hydrogen bond.

Using graph-set analysis, this hydrogen bonding motif is classified as a C(4) chain. The amide nitrogen acts as the hydrogen bond donor, and the carbonyl oxygen of an adjacent molecule

acts as the acceptor. Because the donor and acceptor are separated by four atoms (N-C-O-H), they link together to form infinite 1D chains that propagate strictly along the crystallographic a-axis.



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Graphviz Diagram 1: Logical progression of supramolecular assembly from monomer to 3D lattice.

## Experimental Methodologies

To ensure reproducibility and trustworthiness, the experimental workflows for synthesizing the compound and resolving its crystal structure are designed as self-validating systems.

## Step-by-Step Chemical Synthesis

The compound is synthesized via a modified Schotten-Baumann reaction.

- **Reaction Setup:** Dissolve 1.0 equivalent of 4-chloroaniline in dry dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline precursor.
- **Acylation:** Cool the mixture to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 4-methylbenzoyl chloride. Causality: Cooling prevents exothermic side reactions and minimizes the formation of di-acylated impurities.
- **Validation Checkpoint (TLC):** Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the aniline spot validates reaction completion.
- **Workup:** Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub>, and brine. Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure to yield the crude product.

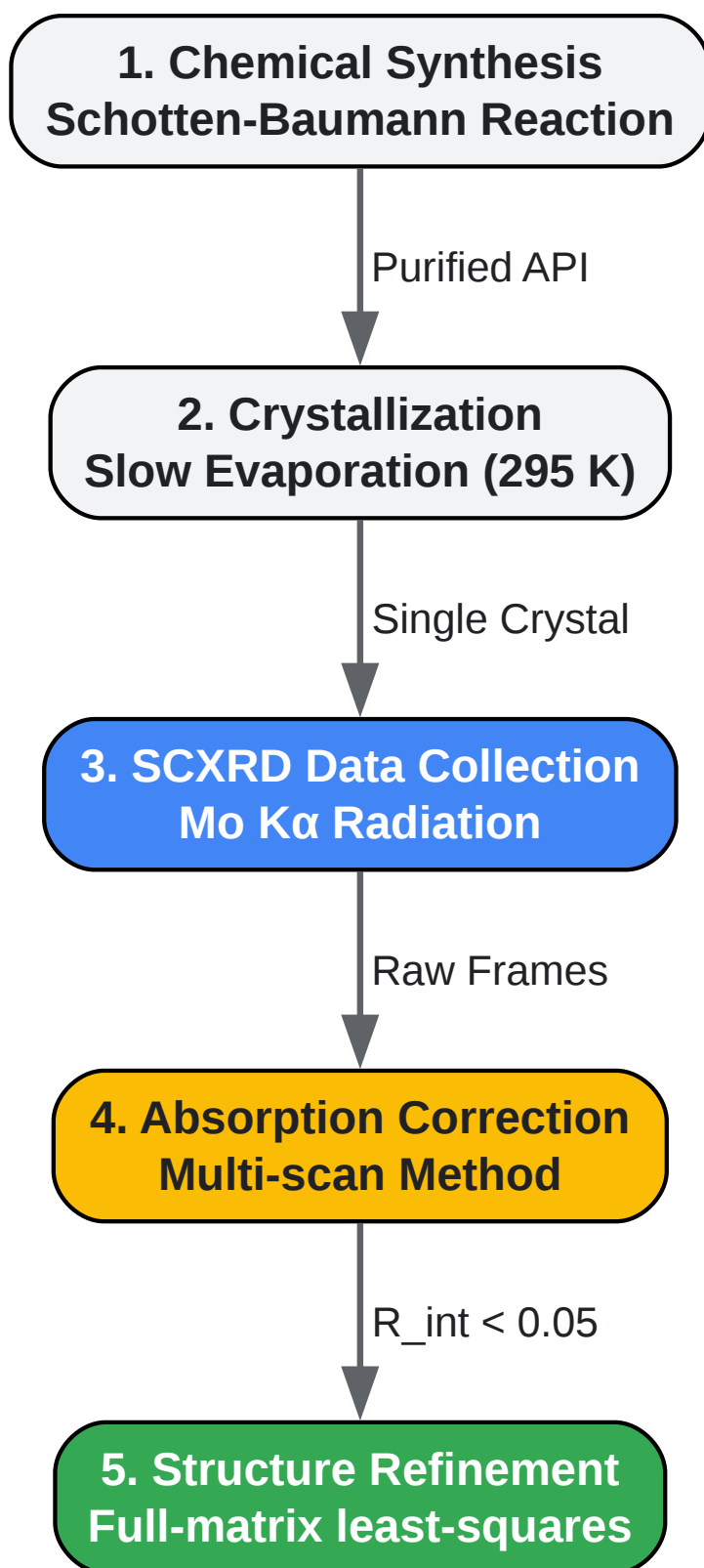
## Single Crystal Growth

- **Solvent Selection:** Dissolve 50 mg of the crude product in a 1:1 mixture of ethanol and ethyl acetate. Causality: This solvent system provides a balance of moderate solubility and optimal vapor pressure for controlled evaporation.
- **Evaporation:** Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 295 K. Causality: Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, thereby minimizing lattice defects.

- Validation Checkpoint (Microscopy): After 4-7 days, inspect the vial under polarized light microscopy. Select a block-like, transparent crystal with sharp edges (optimal dimensions:  $\sim 0.40 \times 0.30 \times 0.20$  mm) that extinguishes light uniformly when rotated.

## SCXRD Data Collection and Refinement Protocol

- Mounting: Mount the selected crystal on a glass fiber using inert perfluorinated oil.
- Data Collection: Transfer to an Oxford Xcalibur diffractometer equipped with a Mo K $\alpha$  X-ray source ( $\lambda = 0.71073$  Å). Collect data at 295 K.
- Absorption Correction: Apply a multi-scan absorption correction (e.g., CrysAlis RED).  
Causality: Because the crystal is triclinic and anisotropic, the X-ray path length varies depending on the crystal's orientation. Multi-scan correction normalizes these intensity variations, preventing artifacts in the electron density map.
- Validation Checkpoint (Data Quality): Ensure the internal agreement factor (  $R_{int}$ ) is  $< 0.05$ . (The reported  $R_{int}$  for this structure is an excellent 0.019).
- Structure Solution: Solve the structure using direct methods and refine via full-matrix least-squares on F $^2$ .



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Graphviz Diagram 2: Self-validating experimental workflow for synthesis and SCXRD analysis.

## Conclusion

The crystallographic profiling of **N-(4-chlorophenyl)-4-methylbenzamide** reveals a highly optimized solid-state architecture dictated by a balance of steric avoidance and robust C(4) hydrogen bonding. The 59.25° dihedral twist and the disordered methyl group highlight the dynamic nature of molecular crystals at room temperature. For drug development professionals, understanding these specific geometric parameters is vital for accurately modeling protein-ligand interactions and predicting the physicochemical behavior of benzamide-derived therapeutics.

## References

- Rodrigues, V. Z., Vrábel, V., Gowda, B. T., & Kožíšek, J. (2011). **N-(4-Chlorophenyl)-4-methylbenzamide**. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3065.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 723112, **N-(4-chlorophenyl)-4-methylbenzamide**.

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## Sources

- 1. N-(4-Chlorophenyl)-4-methylbenzamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. N-(4-chlorophenyl)-4-methylbenzamide | C<sub>14</sub>H<sub>12</sub>ClNO | CID 723112 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Structural Elucidation and Crystallographic Profiling of N-(4-Chlorophenyl)-4-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606019/docs#structural-elucidation-and-crystallographic-profiling-of-n-4-chlorophenyl-4-methylbenzamide>]

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